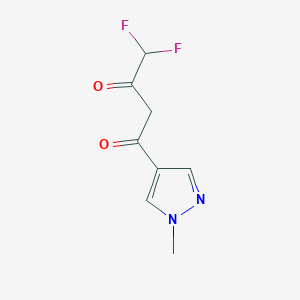

4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

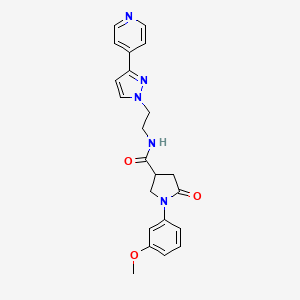

“4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione” is a chemical compound with the molecular formula C8H8F2N2O2 . It is a part of a class of compounds known as pyrazoles, which are aromatic organic compounds with a five-membered ring structure containing two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been achieved by various methods. For instance, fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile gave 4,4-difluoro-1H-pyrazoles . Another method involved the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by a cyclization reaction .Molecular Structure Analysis

The molecular structure of “4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione” can be analyzed using techniques such as 1H, 13C, and 19F nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione” and similar compounds often involve fluorination or ‘fluorinated building block’ strategies . These reactions can lead to the formation of various functional fluoropyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione” can be analyzed using techniques such as nuclear magnetic resonance spectroscopy . The compound has a molecular weight of 202.16 .Aplicaciones Científicas De Investigación

Photophysical Properties

- A study by Taydakov et al. (2022) explored the photophysical properties of a gadolinium (III) complex involving 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione. They found that this compound is a promising ligand for preparing highly luminescent Eu3+ and Sm3+ complexes due to its suitable energy of the first excited triplet state (Taydakov et al., 2022).

Synthesis and Reactivity

- Rateb (2011) discussed the synthesis and reactions of pyridine-2(1H)thione/one derivatives from 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione, demonstrating its reactivity in producing a variety of derivatives (Rateb, 2011).

Luminescent Complexes

- Gontcharenko et al. (2021) synthesized lanthanide complexes with 4,4-difluoro-1-(1,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione, finding these compounds to be promising for photoluminescent applications. They also studied the kinetics of energy transfer between lanthanide ions in these complexes (Gontcharenko et al., 2021).

Electroluminescent Materials

- Taydakov et al. (2016) prepared electroluminescent materials based on Eu(III) complexes using pyrazole substituted 1.3-diketones, including compounds similar to 4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione. These complexes showed potential for OLED applications due to their thermal stability and solubility in common solvents (Taydakov et al., 2016).

Antimicrobial Activities

- Chundawat et al. (2016) investigated compounds including 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, synthesized from reactions involving similar diketone compounds. They found that some of these compounds exhibited good antimicrobial activities against bacteria and fungi (Chundawat et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for “4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione” is not mentioned in the retrieved papers, similar compounds have shown various biological activities. For example, some compounds act as neuroprotectants and prevent neuronal cell death induced by the PI3-kinase pathway . Others have shown potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Direcciones Futuras

The future directions for the study of “4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields . The development of more efficient synthesis methods could also be a focus .

Propiedades

IUPAC Name |

4,4-difluoro-1-(1-methylpyrazol-4-yl)butane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c1-12-4-5(3-11-12)6(13)2-7(14)8(9)10/h3-4,8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJRUTLAZQIMMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CC(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)